CYP51 Inhibitory Potency: CYP51/PD-L1-IN-2 vs. CYP51/PD-L1-IN-1 (Cross-Study Comparable)
CYP51/PD-L1-IN-2 inhibits fungal CYP51 with an IC₅₀ of 0.263 μM [1]. In contrast, the structurally related analog CYP51/PD-L1-IN-1 (compound L11) exhibits a 3.4-fold weaker CYP51 IC₅₀ of 0.884 μM . This quantitative difference positions CYP51/PD-L1-IN-2 as a more potent CYP51 binder among the early-generation quinazoline dual inhibitors.
| Evidence Dimension | CYP51 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.263 μM |
| Comparator Or Baseline | CYP51/PD-L1-IN-1 (0.884 μM) |
| Quantified Difference | 3.4-fold more potent (lower IC₅₀) |
| Conditions | In vitro enzymatic assay (recombinant CYP51) |
Why This Matters
Higher CYP51 inhibitory potency may translate to more effective suppression of ergosterol biosynthesis, a critical endpoint for antifungal efficacy.
- [1] Sun B, Liu W, Wang Q, Liu Y, Yu S, Liu M, Han J. Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties. J Med Chem. 2023 Sep 28;66(18):13007-13027. doi: 10.1021/acs.jmedchem.3c00942. PMID: 37705322. View Source
